

Application Note: Quantification of Palbociclib in Biological Matrices using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Palbociclib-d8	
Cat. No.:	B590852	Get Quote

Introduction

Palbociclib is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are critical for cell cycle progression.[1][2][3] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and the inhibition of tumor cell proliferation.[1][4][5] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][6] Given the significant interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of Palbociclib is beneficial to optimize treatment efficacy and manage toxicity, particularly neutropenia.[7][8]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palbociclib in various biological matrices, including plasma, dried blood spots (DBS), and tissue homogenates. The use of a stable isotope-labeled internal standard, **Palbociclib-d8**, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[9]

Principle of the Method

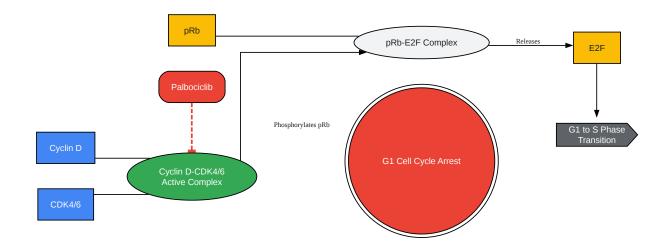
The method employs a simple and rapid sample preparation procedure, followed by reversedphase liquid chromatography for the separation of Palbociclib and its deuterated internal standard, **Palbociclib-d8**. Detection and quantification are achieved using a triple quadrupole



mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The specific precursor-to-product ion transitions for Palbociclib and **Palbociclib-d8** provide excellent selectivity and sensitivity for their determination in complex biological samples.

Palbociclib Signaling Pathway

Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a key regulator of the cell cycle. In normal cell proliferation, Cyclin D complexes with CDK4/6 to phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Palbociclib selectively inhibits CDK4 and CDK6, thereby preventing pRb phosphorylation and causing cell cycle arrest at the G1 phase.



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Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and inducing G1 cell cycle arrest.

Quantitative Data Summary



The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Palbociclib in human plasma and dried blood spots. The data is compiled from various validated bioanalytical methods.[6][7][8][10][11][12]

Table 1: Method Validation Parameters for Palbociclib Quantification in Human Plasma

Parameter	Result	Reference
Linearity Range (ng/mL)	0.3 - 500	[6][11]
Correlation Coefficient (r²)	> 0.99	[6][10][12]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.3 - 5	[6][8][11]
Intra-day Precision (%CV)	1.2 - 15.0	[6][8][10]
Inter-day Precision (%CV)	0.6 - 14.9	[6][8][10]
Intra-day Accuracy (%Bias)	-1.5 to 15.0	[6][8]
Inter-day Accuracy (%Bias)	-14.3 to 14.6	[6][8]
Recovery (%)	85 - 129	[8][10]
Matrix Effect	Minimal to moderate ion enhancement	[6][8]

Table 2: Method Validation Parameters for Palbociclib Quantification in Dried Blood Spots (DBS)



Parameter	Result	Reference
Linearity Range (ng/mL)	1 - 1000	[7]
Correlation Coefficient (r)	≥ 0.997	[7]
Lower Limit of Quantification (LLOQ) (ng/mL)	1	[7]
Between-run Precision (%CV)	≤ 10.6	[7]
Between-run Accuracy (%)	95 - 106	[7]
Recovery (%)	81 - 93	[7]
Matrix Effect	0.9 - 1.1	[7]
Hematocrit Independence	Confirmed (22-55%)	[7]

Experimental Protocols Materials and Reagents

- Palbociclib reference standard
- Palbociclib-d8 internal standard (IS)[9]
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- · Ammonium bicarbonate
- Human plasma (with anticoagulant, e.g., EDTA)
- Dried blood spot collection cards
- Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[10][13]

Stock and Working Solutions Preparation

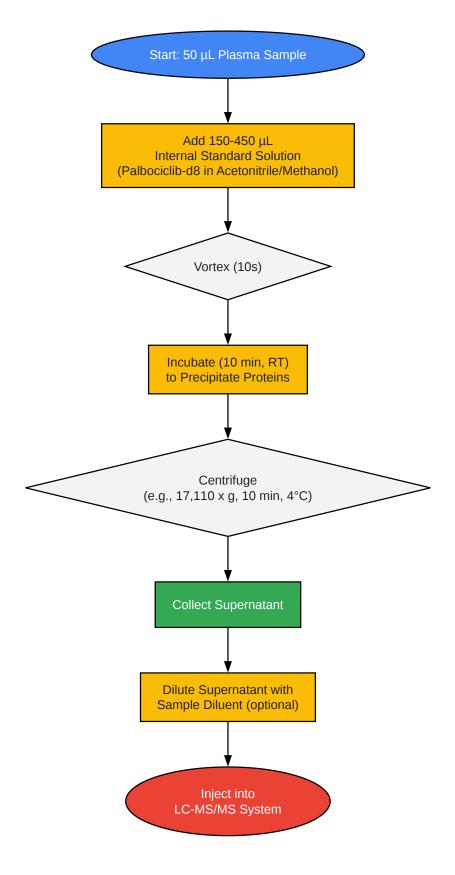


- Palbociclib Stock Solution (1 mg/mL): Accurately weigh and dissolve Palbociclib in a suitable solvent (e.g., 0.1% formic acid in water or methanol).[8][11]
- Palbociclib-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Palbociclib-d8 in a suitable solvent (e.g., methanol or DMSO).[8][11]
- Working Solutions: Prepare serial dilutions of the Palbociclib stock solution in methanol or an appropriate solvent to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the Palbociclib-d8 stock solution with acetonitrile or methanol to a final concentration (e.g., 12.5-35 ng/mL).[8][11]

Sample Preparation

This is a simple and rapid method suitable for high-throughput analysis.[6][8][11]





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Caption: Workflow for plasma sample preparation using protein precipitation.



- To 50 μL of plasma sample, add 150-450 μL of the internal standard working solution (Palbociclib-d8 in acetonitrile or methanol).[7][8]
- Vortex the mixture for 10 seconds.
- Allow the proteins to precipitate for 10 minutes at room temperature.
- Centrifuge the samples at high speed (e.g., 17,110 x g) for 10 minutes at 4°C.[8]
- Transfer the supernatant to a clean tube.
- Optionally, dilute the supernatant with a sample diluent (e.g., 75% methanol containing 0.005 mol/L ammonium bicarbonate).[8]
- Inject an aliquot of the final solution into the LC-MS/MS system.

This method provides a cleaner extract, reducing matrix effects.[10][13]

- Condition an Oasis PRIME HLB SPE cartridge.
- Load the plasma sample (pre-treated with the internal standard).
- Wash the cartridge with a weak solvent to remove interferences.
- Elute Palbociclib and **Palbociclib-d8** with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
- Punch a 3-mm disk from the center of the dried blood spot.
- Place the disk into a clean tube.
- Add the internal standard working solution.
- Vortex and incubate to extract the analytes.



- Centrifuge the sample.
- Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Typical LC-MS/MS Parameters for Palbociclib Analysis

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Reversed-phase C18 or Biphenyl column (e.g., Kinetex biphenyl, 150 x 4.6 mm, 2.6 μm)[6]
Mobile Phase A	0.1% Formic acid in water or Ammonium acetate/acetic acid buffer
Mobile Phase B	Acetonitrile or Methanol
Gradient	A linear gradient from low to high organic phase (e.g., 15% to 100% B)
Flow Rate	0.25 - 0.5 mL/min
Column Temperature	25 - 50°C
Injection Volume	4 - 10 μL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions (m/z)	Palbociclib: 448 > 380[7] Palbociclib-d8: 456 > 388[7]

Conclusion

The described LC-MS/MS method using **Palbociclib-d8** as an internal standard provides a reliable, sensitive, and specific approach for the quantification of Palbociclib in various



biological matrices. The detailed protocols and performance data demonstrate the suitability of this method for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications, ultimately contributing to the personalized treatment of patients with HR+/HER2- breast cancer.

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